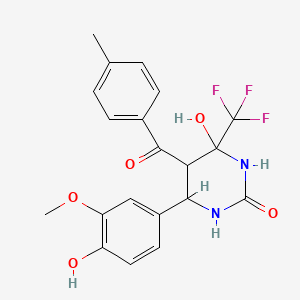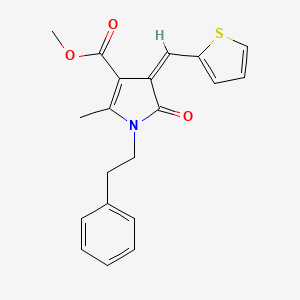![molecular formula C23H24N2O3 B11639292 methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639292.png)
methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil (4Z)-4-[(2,5-dimetil-1-fenil-1H-pirrol-3-il)metilideno]-2-metil-5-oxo-1-(prop-2-en-1-il)-4,5-dihidro-1H-pirrol-3-carboxilato es un complejo compuesto orgánico que presenta un núcleo de pirrol con varios sustituyentes
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del metil (4Z)-4-[(2,5-dimetil-1-fenil-1H-pirrol-3-il)metilideno]-2-metil-5-oxo-1-(prop-2-en-1-il)-4,5-dihidro-1H-pirrol-3-carboxilato típicamente implica reacciones orgánicas de varios pasos. Un enfoque común incluye:
Formación del Núcleo de Pirrol: Comenzando con un precursor adecuado, como una anilina sustituida, el anillo de pirrol se construye a través de una síntesis de Paal-Knorr o una reacción de ciclización similar.
Reacciones de Sustitución:
Formación del Grupo Metilideno: El grupo metilideno se introduce mediante una reacción de Wittig, utilizando un iluro de fosfonio adecuado.
Esterificación: El éster carboxilato se forma mediante esterificación del grupo ácido carboxílico con metanol en presencia de un catalizador ácido.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el empleo de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metil y metilideno, formando alcoholes, aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un alcohol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático y el nitrógeno de pirrol.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) en condiciones anhidras.
Sustitución: Agentes halogenantes como el bromo (Br₂) o agentes clorantes como el cloruro de tionilo (SOCl₂).
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados u otros productos sustituidos.
Aplicaciones Científicas De Investigación
Química
En síntesis orgánica, este compuesto puede servir como bloque de construcción para moléculas más complejas. Sus grupos funcionales permiten una mayor derivatización, lo que lo hace útil en la síntesis de productos farmacéuticos y agroquímicos.
Biología y Medicina
La estructura del compuesto sugiere una posible actividad biológica, posiblemente como agente antimicrobiano o anticancerígeno. La investigación sobre sus interacciones con objetivos biológicos podría revelar nuevas aplicaciones terapéuticas.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo exacto de acción dependería de la aplicación específica. En un contexto biológico, el compuesto podría interactuar con enzimas o receptores, alterando su actividad. La presencia de múltiples grupos funcionales permite diversas interacciones con moléculas biológicas, potencialmente interrumpiendo los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 2-[(E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-6-phenylquinolinium chloride
Unicidad
La combinación única de grupos funcionales en el metil (4Z)-4-[(2,5-dimetil-1-fenil-1H-pirrol-3-il)metilideno]-2-metil-5-oxo-1-(prop-2-en-1-il)-4,5-dihidro-1H-pirrol-3-carboxilato, como el anillo de pirrol y el grupo éster, lo distingue de otros compuestos similares. Esta singularidad estructural puede conducir a una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C23H24N2O3 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
methyl (4Z)-4-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
InChI |
InChI=1S/C23H24N2O3/c1-6-12-24-17(4)21(23(27)28-5)20(22(24)26)14-18-13-15(2)25(16(18)3)19-10-8-7-9-11-19/h6-11,13-14H,1,12H2,2-5H3/b20-14- |
Clave InChI |
PCHBZQCXVZVRFL-ZHZULCJRSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=C(N(C3=O)CC=C)C)C(=O)OC |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=C(N(C3=O)CC=C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639221.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide](/img/structure/B11639223.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)
![(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11639237.png)
![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639242.png)



![Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
![3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester](/img/structure/B11639280.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11639287.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
